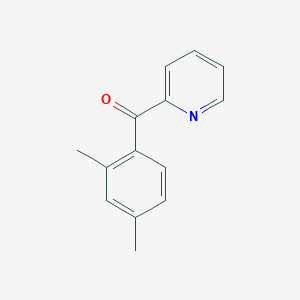

2-(2,4-Dimethylbenzoyl)pyridine

描述

Contextualization within Benzoylpyridine Chemistry

Benzoylpyridines are a class of chemical compounds defined by a pyridine (B92270) ring attached to a benzoyl group. goong.com This structural arrangement makes them valuable intermediates in various chemical reactions and applications, particularly within organic chemistry and the pharmaceutical sector. goong.com The core structure allows for diverse binding modes with metal ions, leveraging the nitrogen atom of the pyridine ring and the oxygen atom of the benzoyl group's carbonyl functional group. smolecule.com This dual-donor capability facilitates the formation of stable chelate complexes with various transition and post-transition metals. smolecule.com

2-(2,4-Dimethylbenzoyl)pyridine is a specific example within this class, distinguished by the presence of two methyl groups on the phenyl ring of the benzoyl moiety. This substitution pattern can influence the compound's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets compared to unsubstituted benzoylpyridines like 2-benzoylpyridine (B47108) or 4-benzoylpyridine. nih.govnih.gov

Significance in Contemporary Chemical Research

The significance of pyridine derivatives in modern research is extensive, spanning medicinal chemistry, agrochemicals, and materials science. smolecule.comresearchgate.netlucintel.com Pyridine-based compounds are integral to numerous pharmaceuticals and are explored for a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. researchgate.netresearchgate.net For instance, derivatives of 2-benzoylpyridine have shown potential as antiproliferative agents. smolecule.com

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive pyridine derivatives suggests its potential as a scaffold in drug discovery. researchgate.net Research into 2,4-disubstituted pyridine derivatives has revealed significant bactericidal activity against various mycobacteria, indicating the importance of this substitution pattern. nih.gov The primary role of this compound in contemporary research appears to be as a specialized building block or intermediate for the synthesis of more complex molecules. google.com

Overview of Research Trajectories

Current and future research involving pyridine derivatives is moving in several key directions. A major trend is the development of more efficient and environmentally friendly synthesis methods. lucintel.com For example, one-step oxidation processes have been developed for the synthesis of 2-benzoylpyridine from phenyl(pyridin-2-yl)methanol, achieving high yields under mild conditions. google.com Similar strategies could be applicable to the synthesis of its dimethyl-substituted analogue.

Furthermore, there is a growing interest in creating bio-based pyridine derivatives to reduce reliance on fossil fuels. lucintel.com The global market for pyridine and its derivatives is projected to grow, driven by their increasing use in the agrochemical and pharmaceutical industries. grandviewresearch.com Research is also expanding to include the use of pyridine derivatives in advanced materials and electronics. lucintel.com Future research trajectories for compounds like this compound will likely involve its application in the synthesis of novel pharmaceuticals and agrochemicals, as well as its potential incorporation into new functional materials.

Structure

3D Structure

属性

IUPAC Name |

(2,4-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJSQABUSNKSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355699 | |

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-45-5 | |

| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(2,4-Dimethylbenzoyl)pyridine

Direct synthesis methods focus on coupling a pre-functionalized pyridine (B92270) with a 2,4-dimethylbenzoyl synthon. One common strategy involves the acylation of a 2-lithiopyridine, generated in situ from a 2-halopyridine, with 2,4-dimethylbenzoyl chloride. Another approach is the reaction of 2-cyanopyridine (B140075) with a 2,4-dimethylphenylmagnesium bromide Grignard reagent, followed by hydrolysis of the resulting imine.

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of 2-aroylpyridines. researchgate.netresearchgate.net For instance, a Stille coupling between 2-(tributylstannyl)pyridine (B98309) and 2,4-dimethylbenzoyl chloride, or a Suzuki coupling of 2-pyridylboronic acid with a suitable 2,4-dimethylbenzoyl derivative, can afford the target molecule. These methods often offer mild reaction conditions and broad functional group tolerance. researchgate.netresearchgate.net

A ruthenium-catalyzed one-pot synthesis of 2,4-diarylsubstituted pyridines has been described, which utilizes acetophenones, ammonium (B1175870) acetate (B1210297), and dimethylformamide (DMF) in an oxygen atmosphere. nih.gov In this multicomponent reaction, the carbon at the C6 position of the pyridine ring originates from the methyl group of DMF, while the nitrogen atom is supplied by ammonium acetate. nih.gov

| Direct Synthesis Method | Reactants | Key Features |

| Acylation of 2-Lithiopyridine | 2-Halopyridine, n-Butyllithium, 2,4-Dimethylbenzoyl chloride | In situ generation of the nucleophilic pyridine species. |

| Grignard Reaction | 2-Cyanopyridine, 2,4-Dimethylphenylmagnesium bromide | Utilizes a commercially available cyanopyridine. |

| Palladium-Catalyzed Cross-Coupling | 2-(Tributylstannyl)pyridine and 2,4-Dimethylbenzoyl chloride (Stille) or 2-Pyridylboronic acid and a 2,4-dimethylbenzoyl derivative (Suzuki) | Mild conditions and good functional group compatibility. researchgate.netresearchgate.net |

| Ruthenium-Catalyzed Multicomponent Reaction | Acetophenones, Ammonium acetate, DMF | One-pot synthesis with atom economy. nih.gov |

Functionalization and Derivatization Strategies

Further chemical diversity can be introduced by modifying the this compound core. These transformations can target the carbonyl group, the pyridine ring, or the dimethylphenyl moiety.

Silylation is a versatile derivatization technique used to increase the volatility, thermal stability, and chromatographic mobility of polar and unstable organic compounds. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly employed. researchgate.net In the context of this compound, silylation could potentially be used to protect reactive sites or to facilitate analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While direct silylation of the parent compound might be limited due to the absence of active hydrogens, derivatives bearing hydroxyl or amino groups on either ring system would be amenable to this technique. Pyridine can be used as a solvent and is thought to catalyze some silylation reactions. researchgate.net

The ketone functionality in this compound is a prime site for derivatization. A widely used method for the derivatization of carbonyl compounds is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govjst.go.jpresearchgate.net This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which can be readily analyzed by high-performance liquid chromatography (HPLC). nih.gov This method is particularly useful for quantification and identification purposes. researchgate.net The reaction proceeds via an acid-catalyzed addition-elimination mechanism. researchgate.net

| Derivatization Reagent | Functional Group Targeted | Product | Analytical Application |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | 2,4-Dinitrophenylhydrazone | HPLC nih.govjst.go.jpresearchgate.net |

Introducing functional groups at specific positions on the pyridine ring is a key challenge in synthetic chemistry. eurekaselect.comnih.gov The inherent electronic properties of pyridine often direct functionalization to the C2, C4, or C6 positions. researchgate.net However, recent advances have enabled the regioselective functionalization at the C3 and C5 positions. nih.govresearchgate.net For instance, the temporary conversion of pyridines into electron-rich intermediates, such as Zincke imine intermediates or oxazino-pyridine intermediates, allows for subsequent electrophilic functionalization at the meta position. nih.gov These methods provide access to a broader range of substituted pyridine derivatives under mild conditions. nih.gov

Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The formation of the pyridine ring is a fundamental process in the synthesis of many heterocyclic compounds. nih.gov In multicomponent reactions leading to substituted pyridines, the mechanism can be complex, involving a series of condensation, cyclization, and oxidation steps. For example, in the ruthenium-catalyzed synthesis of 2,4-diarylsubstituted pyridines, a proposed mechanism involves the initial formation of an enamine from the acetophenone (B1666503) and ammonium acetate, followed by a Michael addition to an α,β-unsaturated carbonyl species generated in situ. Subsequent cyclization and aromatization, with the incorporation of a carbon atom from DMF, leads to the final pyridine product. nih.gov

Computational studies have also shed light on the mechanisms of pyridine ring opening and rearrangement, which can be relevant for understanding potential side reactions or for designing novel synthetic pathways. nih.gov These studies often reveal multi-step processes involving deprotonation, ring contraction, and bond cleavage events. nih.gov

Intramolecular Rearrangements and Tautomerism

The potential for intramolecular rearrangements and tautomerism in this compound is an area of interest in understanding its chemical behavior. While specific studies on the tautomerism of this compound are not extensively documented, the phenomenon is well-known in related pyridine derivatives, particularly those with substituents that can participate in proton transfer.

Tautomerism in pyridine compounds often involves the migration of a proton. For instance, 2-hydroxypyridine (B17775) and 4-hydroxypyridine (B47283) exist in equilibrium with their pyridone tautomers. chemtube3d.comwayne.edu The position of this equilibrium can be influenced by factors such as the solvent and whether the compound is in a solution or solid state. echemi.com In many heterocyclic compounds, the keto form is more stable in solution, while the enol (hydroxy) form can be favored in the vapor phase. echemi.com For 2-hydroxypyridine, non-polar solvents tend to favor the hydroxy form, whereas polar solvents favor the pyridone form. echemi.com

In the case of this compound, the presence of the benzoyl group introduces the possibility of keto-enol tautomerism involving the carbonyl group and the pyridine ring. The enol form would be a zwitterionic species with a positive charge on the nitrogen of the pyridine ring and a negative charge on the oxygen of the enol. The equilibrium between these tautomeric forms is a critical factor in the compound's reactivity and electronic properties.

The study of tautomerism in substituted pyridines, such as 2-benzylpyridine, has shown a strong preference for the pyridinoid form in aqueous solutions. rsc.org This preference is determined through UV spectra and pKa measurements. rsc.org For 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, both solution-state (NMR) and solid-state (X-ray) studies have been conducted to understand its tautomeric behavior, revealing that the predominant form can depend on the solvent. researchgate.net

Interactive Data Table: Tautomeric Forms of Related Pyridine Compounds

| Compound | Tautomeric Forms | Predominant Form | Influencing Factors |

| 2-Hydroxypyridine | Hydroxy and Pyridone | Pyridone (in polar solvents) | Solvent polarity |

| 4-Hydroxypyridine | Hydroxy and Pyridone | Pyridone (in ethanolic solution) | Solvent, Physical State |

| 2-Benzylpyridine | Pyridinoid | Pyridinoid | Aqueous solution |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One promising green methodology for the synthesis of benzoylpyridines is the use of photochemical reactions. almacgroup.comacs.org These reactions can be catalyst-free and are driven by light, which is considered a traceless reagent. almacgroup.comresearchgate.netacs.org A telescoped flow strategy has been developed that combines a light-driven reductive arylation with a subsequent oxidation step to produce benzoylpyridines in high yields. almacgroup.comacs.org This continuous flow process offers advantages such as short residence times and high throughput. almacgroup.comacs.org

The use of environmentally friendly solvents is another key aspect of green chemistry. Research has shown the successful synthesis of pyridine derivatives in green solvents like glycerol (B35011). researchgate.net Glycerol is biodegradable, non-toxic, and has a high boiling point, which can accelerate reactions. researchgate.net One-pot, three-component synthesis of 2-(3H-imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides has been achieved in glycerol with excellent yields. researchgate.net

Microwave-assisted synthesis is another green technique that has been effectively used for the synthesis of novel pyridines. nih.gov This method often leads to shorter reaction times, higher yields, and pure products with low-cost processing. nih.gov A one-pot, four-component reaction under microwave irradiation has been designed for the efficient synthesis of 3-pyridine derivatives. nih.gov

Furthermore, solvent- and halide-free synthetic routes are being explored. rsc.org A novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that utilizes pyridine N-oxides and dialkylcyanamides without the need for solvents or halides. rsc.org

For the synthesis of substituted pyridines, various catalytic systems are being developed to enhance efficiency and selectivity. For instance, the addition of Grignard reagents to pyridine N-oxides can be controlled to produce 2-substituted pyridines. organic-chemistry.org

Interactive Data Table: Green Synthesis Approaches for Pyridine Derivatives

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Photochemical Synthesis | Catalyst-free, light-driven, continuous flow | Synthesis of electronically differentiated benzoylpyridines | almacgroup.comacs.org |

| Green Solvents | Use of biodegradable and non-toxic solvents | Synthesis in glycerol | researchgate.net |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields | One-pot synthesis of 3-pyridine derivatives | nih.gov |

| Solvent- and Halide-Free Synthesis | Atom-economical, reduced waste | Synthesis of pyridine-2-yl substituted ureas | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

While specific spectral data for 2-(2,4-Dimethylbenzoyl)pyridine is not extensively published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the well-understood electronic effects of the constituent aromatic rings and the ketone linker. The molecule's structure, featuring a pyridine (B92270) ring and a 2,4-dimethylphenyl ring, leads to a complex but interpretable spectrum.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the dimethyl-substituted benzene (B151609) ring. The pyridine protons are expected to appear in the downfield region (typically δ 7.0-8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com The three protons on the disubstituted benzene ring would appear in the aromatic region as well, with their specific shifts influenced by the positions of the methyl and benzoyl groups. Two sharp singlets are expected for the two non-equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments within the molecule. Due to the lack of symmetry, 14 distinct signals are expected. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (δ > 190 ppm). The aromatic carbons of both rings would resonate in the typical range of δ 120-160 ppm. docbrown.infodocbrown.info The two methyl group carbons would appear in the upfield, aliphatic region of the spectrum (typically δ 20-25 ppm). docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Justification |

| Pyridine Protons | 7.0 - 8.7 | 120 - 155 | Deshielded due to electronegative nitrogen and aromatic ring current. chemicalbook.com |

| Phenyl Protons | 7.0 - 7.8 | 125 - 140 | Standard aromatic region, shifts influenced by substitution pattern. |

| Methyl Protons | ~2.3 and ~2.5 | 20 - 25 | Shielded aliphatic region; two distinct signals due to different chemical environments. docbrown.info |

| Carbonyl Carbon | N/A | >190 | Highly deshielded due to the electronegativity of the oxygen atom. |

Further structural details can be obtained using more advanced NMR techniques.

¹⁵N NMR Spectroscopy: Given the presence of a pyridine ring, ¹⁵N NMR could be employed to directly probe the electronic environment of the nitrogen atom. The chemical shift of the nitrogen would be sensitive to conjugation effects and intermolecular interactions, such as hydrogen bonding. Data for related compounds like 2,4-dimethylpyridine (B42361) show distinct ¹⁵N resonances that are useful for characterization. nih.gov

Solid-State NMR (SSNMR): In the solid phase, SSNMR can provide information on the molecule's conformation and crystal packing, which are averaged out in solution-state NMR. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) could be used to obtain high-resolution ¹³C spectra in the solid state. Furthermore, advanced techniques like ²H solid-state NMR, which has been used to study the dynamics of pyridine probes interacting with other materials, could theoretically be applied to deuterated analogues of this compound to understand its molecular mobility in a crystalline lattice. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.

The key expected vibrational frequencies include:

C=O Stretch: A strong, sharp peak between 1660-1690 cm⁻¹, characteristic of an aryl ketone.

C-H Aromatic Stretch: Multiple weak to medium bands above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands just below 3000 cm⁻¹ corresponding to the methyl groups.

C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. For instance, in a related dinitro-substituted pyridine, nitro group stretches appear prominently around 1522 cm⁻¹ and 1339 cm⁻¹. reddit.com The vapor-phase spectrum of 2,4-dimethylpyridine also shows characteristic bands in this region. nist.gov

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Ketone C=O Stretch | 1660 - 1690 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound—the pyridine ring, the dimethylphenyl ring, and the carbonyl group—are expected to give rise to characteristic absorptions in the UV region.

The spectrum would likely exhibit:

π → π* transitions: Intense absorption bands, likely below 300 nm, associated with the conjugated π-systems of the aromatic rings. Studies on other pyridine derivatives show these types of absorptions. researchgate.netresearchgate.net

n → π* transition: A weaker absorption band at a longer wavelength (above 300 nm) corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The exact position and intensity of these bands are dependent on the solvent used. scielo.org.za

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.chuoc.gr In its ground state, this compound is a diamagnetic molecule, meaning all its electrons are paired.

Therefore, the compound is EPR-silent and would not produce a spectrum under normal conditions. An EPR signal could only be observed if the molecule were converted into a paramagnetic species, for example, through reduction to a radical anion or by complexation with a paramagnetic metal ion.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (formula: C14H13NO), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at an m/z value corresponding to its exact mass. The primary fragmentation pathways in electron ionization (EI) MS would be expected to involve cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage).

Expected major fragments include:

An ion at m/z 106, corresponding to the [C₅H₄NCO]⁺ fragment.

An ion at m/z 119, corresponding to the [C₉H₁₁]⁺ fragment from the dimethylphenyl moiety.

Fragmentation of the pyridine ring itself can lead to the loss of neutral molecules like HCN (27 u), a characteristic fragmentation pattern for pyridines. researchgate.net

Time-Resolved Laser Spectroscopy for Excited State Dynamics

Time-resolved laser spectroscopy is a powerful technique for investigating the transient phenomena that occur in molecules after they absorb light. By using a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes at various time delays, the entire lifecycle of excited states can be tracked on timescales ranging from femtoseconds to microseconds.

For an aromatic ketone such as this compound, initial excitation populates a short-lived singlet excited state (S₁). Due to the presence of the carbonyl group, there is a high probability of efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁). iisc.ac.in This process is fundamental to the photochemistry of many aromatic ketones. iisc.ac.in Time-resolved transient absorption (TA) spectroscopy can monitor these dynamics. Upon excitation, a depletion of the ground state signal (ground state bleach) is observed, along with the appearance of new absorption bands corresponding to the S₁ state. As the S₁ state decays and the T₁ state is populated via ISC, the spectral signature changes, allowing for the determination of the rate of intersystem crossing. The decay of the T₁ state, which can occur over nanoseconds to microseconds, provides information about its lifetime and reactivity. researchgate.net

Femtosecond transient absorption, in particular, can reveal the initial steps of the photophysical cascade. iisc.ac.in The evolution of the spectra in the first few picoseconds can show evidence of processes like intramolecular vibrational redistribution (IVR), where the excess energy from photoexcitation is redistributed among the molecule's vibrational modes, and solvent relaxation, where surrounding solvent molecules reorient around the newly formed excited state dipole.

Table 1: Representative Excited State Kinetic Data for Aromatic Ketones

This table illustrates the typical timescales for photophysical processes in aromatic ketones, which would be investigated for this compound using time-resolved techniques. The specific lifetimes and quantum yields are molecule and environment-dependent.

| Parameter | Process | Typical Timescale | Experimental Probe |

| τS1 | S₁ State Lifetime | 1-100 ps | Femtosecond Transient Absorption |

| kISC | Intersystem Crossing Rate | 10¹⁰ - 10¹² s⁻¹ | Picosecond Transient Absorption |

| τT1 | T₁ State Lifetime | 10 ns - 100 µs | Nanosecond Transient Absorption |

| ΦT | Triplet Quantum Yield | 0.8 - 1.0 | Laser Flash Photolysis |

Data is representative and compiled from general knowledge of aromatic ketone photophysics.

High-Resolution VUV-MATI Spectroscopy for Cationic Structure

To precisely determine the structure of the molecular ion (cation), high-resolution techniques are required. Mass-Analyzed Threshold Ionization (MATI) spectroscopy, particularly when coupled with a tunable vacuum ultraviolet (VUV) light source, is an exceptional tool for this purpose. nih.gov VUV-MATI spectroscopy provides highly accurate ionization energies (IE) and detailed vibrational spectra of the resulting cation. nih.govaip.org

The technique works by exciting the neutral molecule to a high-n Rydberg state just below the ionization threshold. These long-lived Rydberg states are then ionized by a delayed, pulsed electric field. This method allows for the acquisition of spectra with near-zero kinetic energy electrons, leading to very high resolution. aip.orgkaist.ac.kr

For this compound, the VUV-MATI spectrum would reveal a sharp, intense origin peak (0-0 band), which corresponds to the adiabatic ionization energy—the energy required to transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation. aip.org The spectrum also contains a series of other peaks corresponding to various vibrational modes of the cation. The frequencies of these vibrations provide direct insight into the geometry and electronic structure of the cation.

For instance, changes in the frequencies of the carbonyl stretch, pyridine ring breathing modes, or the dimethylphenyl ring modes upon ionization would indicate how the charge is distributed in the cation and which parts of the molecule are most affected by the removal of an electron. A significant change in geometry upon ionization would result in a complex vibrational progression, as seen in molecules like pyridine itself. aip.org By comparing the experimental vibrational frequencies with those calculated using quantum chemical methods (like Density Functional Theory), a definitive assignment of the spectral features can be made, leading to a complete structural elucidation of the cation. aip.org

Table 2: Representative Cationic Vibrational Frequencies for Substituted Aromatics

This table shows the kind of data obtained from a VUV-MATI experiment. The frequencies are for modes that would be of interest in analyzing the cationic structure of this compound.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Information |

| C=O Stretch | 1650 - 1750 | Bonding character of the carbonyl group |

| Pyridine Ring Breathing | 990 - 1050 | Geometry of the pyridine ring |

| Phenyl Ring Breathing | 980 - 1020 | Geometry of the dimethylphenyl ring |

| C-C Torsion | 50 - 200 | Torsional angle between the two rings |

| Methyl Rock/Wag | 200 - 400 | Conformation and interaction of methyl groups |

Data is representative and compiled from general knowledge of the vibrational spectroscopy of aromatic molecules and their cations. aip.orgnih.gov

Photophysical and Photochemical Properties

Electronic Structure and Excited State Dynamics

The electronic structure of 2-(2,4-Dimethylbenzoyl)pyridine, like its parent compound 2-benzoylpyridine (B47108), is characterized by n→π* and π→π* electronic transitions. The lowest energy absorption band typically corresponds to the n→π* transition associated with the lone pair electrons on the carbonyl oxygen. Higher energy transitions are of π→π* character, involving the aromatic rings.

Upon photoexcitation, the molecule undergoes significant changes in geometry. Studies on the parent 2-benzoylpyridine have shown that electronic transitions to excited states result in notable alterations to the carbon-carbon and carbon-nitrogen bonds within the rings, as well as the carbon-oxygen stretching vibration of the carbonyl group. nih.gov The dynamics of these excited states are generally ultrafast. Following initial excitation, rapid relaxation processes occur. For instance, in complex systems, an initially produced excited state can evolve within femtoseconds (200-300 fs) into a lower energy state localized on a different part of the molecule. researchgate.net In pyridine-N-oxide, a related heterocyclic compound, the depopulation of the initially excited S1 state shows a marked dependence on vibrational energy, with lifetimes ranging from 1.4 to 160 picoseconds. dicp.ac.cn For this compound, it is expected that upon absorption of a photon, the molecule will rapidly undergo intersystem crossing from the singlet excited state (S1) to the triplet manifold (T1), a characteristic feature of aromatic ketones like benzophenone (B1666685).

Luminescence and Fluorescence Phenomena

The luminescence of benzoylpyridine derivatives is highly dependent on the nature and relative energies of their lowest singlet and triplet excited states. Generally, aromatic ketones exhibit weak fluorescence due to the efficient intersystem crossing from the lowest excited singlet state (S1) of n,π* character to the triplet state (T1).

The introduction of substituents can alter luminescence properties. For example, various pyridine (B92270) derivatives have been synthesized to act as luminogens, with some exhibiting aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state. beilstein-journals.org The fluorescence properties of such organic materials are intrinsically governed by molecular conformation and intermolecular interactions. rsc.org Subtle structural changes can lead to tunable fluorescence. rsc.org While some pyridine-based compounds show strong fluorescence in organic solvents, this can be quenched in aqueous media due to aggregation-caused quenching (ACQ). beilstein-journals.org The fluorescence quantum yields of pyridine-3,5-dicarbonitrile (B74902) derivatives, for instance, can be as high as 98% in deoxygenated toluene (B28343) and are sensitive to the surrounding medium. nih.gov

The table below, compiled from data on related pyridine derivatives, illustrates how molecular structure influences key luminescence properties.

| Compound Type | Emission Max (nm) | Quantum Yield (Φf) | Solvent/State |

| Pyridine-based AIE Luminogen (4a) | 553 | - | Ethanol (B145695) |

| Pyridine-based AIE Luminogen (4a) | 539 | - | Dichloromethane |

| Pyridine-dicarbonitrile Emitters | 453 - 550 | up to 98% | Toluene (O₂-free) |

| Isomeric Pyridinyl-acrylonitrile | 514 - 644 | 11.3% to 25.3% | Solid State |

Data compiled from studies on various pyridine derivatives to illustrate general trends. beilstein-journals.orgrsc.orgnih.gov

Photostability and Deactivation Processes

The photostability of this compound is dictated by the efficiency of non-radiative deactivation pathways that compete with luminescence and photochemical reactions. The primary deactivation route for aromatic ketones is typically intersystem crossing to the triplet state, followed by phosphorescence or non-radiative decay to the ground state.

The presence of the pyridine ring introduces additional deactivation channels. Specifically, the low-energy n,π* states associated with the pyridine nitrogen can act as a deactivation pathway, a phenomenon observed in styrylpyridines. researchgate.net This process can effectively quench fluorescence and reduce the quantum yield of other photochemical processes like isomerization or cyclization. researchgate.net Hydrogen bonding with protic solvents can also play a significant role in deactivation, affecting the rate of fluorescence quenching. researchgate.net In some related structures, such as 2-(2',4'-dinitrobenzyl)pyridine, photo-induced proton transfer (PIPT) leads to the formation of a metastable colored tautomer, a process known as photochromism. researchgate.netrsc.orgresearchgate.net This involves a reversible change in chemical structure and color upon irradiation. While not confirmed for this compound, the potential for such intramolecular rearrangements exists as a deactivation pathway.

Photoinduced Electron Transfer and Quenching Mechanisms

The excited states of this compound, particularly the long-lived triplet state, can be deactivated or "quenched" through interactions with other molecules. A primary mechanism for this is photoinduced electron transfer (PET).

In a PET process, the excited molecule can act as either an electron donor or an electron acceptor, depending on the redox properties of the quenching molecule. Studies on benzophenone and pyridine systems show that the excited triplet state can be quenched by electron transfer with various donors, such as amines, or acceptors. nih.gov The rates of these bimolecular quenching reactions can be analyzed in terms of the Marcus-Jortner theory. nih.gov The efficiency of PET can be significantly enhanced in the presence of polyelectrolytes like DNA, which can accumulate both the photosensitizer and the quencher, although the intrinsic rate constant may decrease due to reduced mobility. nih.gov In certain systems, transient optical and infrared spectroscopy have confirmed that visible light excitation can lead to electron transfer from a light-absorbing unit to a pyridine molecule, forming a pyridine radical anion. osti.gov This charge-separated state can have a lifetime on the order of milliseconds before reverting to the ground state. osti.gov Fluorescence quenching can also be facilitated by intermolecular interactions like hydrogen bonding, which can mediate the electron transfer process. rsc.org

Two-Photon Excitation and Solid-State Photochemistry

Research on the two-photon excitation (TPE) of this compound is not extensively documented. TPE is a non-linear optical process where a molecule is excited by the simultaneous absorption of two lower-energy photons. This process is of interest for applications in microscopy, data storage, and photodynamic therapy. While specific TPE cross-sections for this compound are unavailable, its aromatic ketone structure suggests that such transitions are possible, though their efficiency remains to be determined.

In the solid state, the photochemical behavior of a molecule is heavily influenced by its crystal packing. The fixed arrangement of molecules in a crystal lattice can pre-organize them for specific reactions that may not occur, or occur differently, in solution. A well-known example of solid-state photoreactivity is the [2+2] photocycloaddition of olefins to form cyclobutane (B1203170) rings. nih.gov This reaction occurs efficiently when adjacent molecules in the crystal are aligned with their double bonds parallel and within a certain distance (typically < 4.2 Å). For a molecule like this compound, potential solid-state reactions could involve dimerization or oligomerization through the carbonyl group or the aromatic rings, contingent on a favorable crystal packing arrangement. However, without experimental crystallographic data, any potential solid-state reaction remains speculative.

Coordination Chemistry and Metal Complex Formation

Ligand Properties of 2-(2,4-Dimethylbenzoyl)pyridine

The coordinating ability of this compound is dictated by the electronic and steric characteristics of its constituent parts: the pyridine (B92270) ring and the substituted benzoyl group.

Lewis Basicity and Coordination Modes

This compound possesses two primary sites for coordination to a metal center: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows it to function as a potentially bidentate chelating ligand.

Lewis Basicity: The Lewis basicity of the pyridine nitrogen is a critical factor in its ability to form coordinate bonds. Pyridine itself is a moderately weak base due to the sp² hybridization of the nitrogen atom. The presence of the electron-withdrawing benzoyl group at the 2-position is expected to decrease the electron density on the nitrogen atom, thereby reducing its Lewis basicity compared to unsubstituted pyridine. Conversely, the carbonyl oxygen acts as a Lewis base through its lone pair electrons. The electron-donating nature of the two methyl groups on the phenyl ring should increase the electron density on the carbonyl oxygen, enhancing its basicity and potential for coordination.

Coordination Modes: Based on studies of analogous 2-benzoylpyridine (B47108) derivatives, this compound is expected to exhibit several coordination modes:

Monodentate: Coordination may occur solely through the pyridine nitrogen atom, particularly with metal ions that have a high affinity for nitrogen donors or in the presence of strong competing ligands.

Bidentate (N,O-chelation): The most common and stable mode of coordination is anticipated to be as a bidentate ligand, forming a five-membered chelate ring through the pyridine nitrogen and the carbonyl oxygen. This chelate effect significantly enhances the stability of the resulting metal complex. This mode has been observed in numerous complexes of 2-benzoylpyridine and its derivatives. niscpr.res.inias.ac.inresearchgate.net

Influence of Substituents on Coordination Ability

The substituents on the benzoyl moiety—two methyl groups at the 2- and 4-positions—exert significant electronic and steric influences on the ligand's coordination behavior.

Electronic Effects: The two methyl groups are electron-donating groups. The methyl group at the 4-position (para) enhances the electron density of the entire phenyl ring through resonance and inductive effects, which in turn increases the basicity of the carbonyl oxygen. The methyl group at the 2-position (ortho) primarily acts through an inductive effect. These electronic contributions make the carbonyl oxygen a more favorable coordination site.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures established for other pyridine-based ligands.

Transition Metal Complexes

The synthesis of transition metal complexes would typically involve the reaction of this compound with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, such as ethanol (B145695) or methanol. jscimedcentral.com The reaction mixture is often heated to facilitate complex formation. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency to a lower wavenumber and a shift in the pyridine ring breathing mode would provide strong evidence of N,O-bidentate coordination.

UV-Visible Spectroscopy: The electronic spectra would show bands corresponding to π→π* transitions within the ligand and potential metal-to-ligand charge transfer (MLCT) bands upon complexation.

Table 1: Expected Characteristics of Transition Metal Complexes with this compound

| Metal Ion (Example) | Expected Geometry | Characterization Highlights |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | Paramagnetic, MLCT bands in UV-Vis |

| Ni(II) | Square Planar or Octahedral | Diamagnetic (square planar) or Paramagnetic (octahedral) |

| Pd(II) | Square Planar | Well-defined NMR spectra, diagnostic IR shifts |

This table is predictive and based on the known chemistry of similar ligands.

Lanthanide Coordination Compounds

Lanthanide ions are hard Lewis acids and have a strong affinity for oxygen donor ligands. Therefore, the carbonyl oxygen of this compound would be a primary binding site. The larger ionic radii of lanthanide ions allow for higher coordination numbers (typically 8 to 12).

Synthesis would likely involve reacting the ligand with lanthanide nitrate (B79036) or acetate (B1210297) salts in a suitable solvent. niscpr.res.inias.ac.in The resulting complexes are often isolated as crystalline solids. Studies on lanthanide complexes with 2-benzoylpyridine derivatives have shown that the ligands can be neutral or deprotonated (in their enol form in the case of hydrazones) and that additional ligands like water, nitrate, or other solvent molecules are often involved in the coordination sphere to satisfy the high coordination number of the lanthanide ion. niscpr.res.inias.ac.inias.ac.in For this compound, coordination is expected to occur through both the nitrogen and oxygen atoms, and the coordination sphere would be completed by anions or solvent molecules.

Table 2: Anticipated Features of Lanthanide Complexes with this compound

| Lanthanide Ion (Example) | Expected Coordination No. | Potential Properties |

|---|---|---|

| La(III) | 10-12 | Diamagnetic, useful for structural comparison |

| Eu(III), Tb(III) | 8-10 | Potential for luminescence (antenna effect) |

This table is predictive and based on the known chemistry of similar ligands.

Anionic Halo-Metal Salts with Pyridine Derivatives

Pyridine and its derivatives can be protonated by strong acids to form pyridinium (B92312) cations. These cations can then act as counterions for complex anionic halo-metal salts. Given the reduced basicity of the nitrogen in this compound due to the electron-withdrawing benzoyl group, a strong acid would be required for protonation.

If protonated, the [this compound-H]⁺ cation could form salts with a variety of anionic halo-metal complexes, such as [AlCl₄]⁻, [FeCl₄]⁻, or [CoCl₄]²⁻. The formation and stability of such salts would depend on the lattice energy of the resulting crystal and the strength of the acid used. The synthesis would typically involve the reaction of the pyridine derivative with a metal halide and a hydrohalic acid in a non-aqueous solvent. The structures of these salts are stabilized by electrostatic interactions and often by hydrogen bonding between the pyridinium proton and the anionic halide complex. While this is a well-known area of pyridine chemistry, specific examples involving this compound have not been reported.

Structural Analysis of Coordination Compounds

Crystal Structures and Coordination Geometries

The crystal structures of metal complexes containing pyridine-based ligands, such as this compound, are diverse and heavily influenced by the identity of the metal ion, its oxidation state, the counter-ions present, and the stoichiometry of the complex. While specific crystal structure data for this compound complexes are not extensively reported, the behavior of analogous substituted pyridine complexes allows for informed predictions.

Typically, the this compound ligand would coordinate to a metal center through the nitrogen atom of the pyridine ring. The geometry adopted by the metal center can vary significantly. Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.org For instance, palladium(II) complexes with substituted pyridine ligands frequently adopt a square-planar geometry. nih.govnih.gov In such cases, the pyridine rings may be twisted out of the coordination plane. nih.gov Cobalt(II) complexes with pyridine derivatives have been observed to form both tetrahedral and octahedral geometries depending on the conditions. wikipedia.orgnih.gov For example, trans-[MCl2(pyridine)4]n+ is a common family of complexes exhibiting a trans arrangement of the chloride ligands in an octahedral geometry. wikipedia.org

The steric bulk introduced by the 2,4-dimethylbenzoyl group is expected to play a significant role in the crystal packing and the fine-tuning of the coordination geometry. The presence of this substituent can influence the orientation of the ligands around the metal center, potentially leading to distorted geometries to minimize steric hindrance.

Table 1: Representative Crystal Structure Data for Metal Complexes with Substituted Pyridine Ligands

| Compound | Metal Ion | Coordination Geometry | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

trans-dichlorobis(2,6-dimethyl-4-nitro-pyridine)palladium(II) |

Pd(II) | Square-planar | P2₁/c | The Pd atom is four-coordinated by two pyridine N atoms and two Cl atoms in a trans configuration. | nih.gov |

[Co(NCS)2(DMAP)2] (Form I) |

Co(II) | Tetrahedral | P2₁/m | The Co(II) cation is coordinated by two N-bonded thiocyanate (B1210189) anions and two 4-dimethylaminopyridine (B28879) (DMAP) ligands. | nih.gov |

[Co(NCS)2(DMAP)2] (Form II) |

Co(II) | Tetrahedral | P2₁/c | Similar to Form I, features a tetrahedrally coordinated Co(II) center with slight differences in crystal packing. | nih.gov |

CdX2(2-cyanopyrazine)2 (X = Cl, Br, I) |

Cd(II) | Octahedral | - | Metal cations are octahedrally coordinated and linked into chains by halide anions. | researchgate.net |

ZnX2(2-cyanopyrazine)2 (X = Br, I) |

Zn(II) | Tetrahedral | - | Metal cations are tetrahedrally coordinated into discrete complexes. | researchgate.net |

Coordination Number and Environment

The coordination number of the central metal ion in complexes with this compound is determined by the number of donor atoms from the ligands directly bonded to it. This number, along with the coordination geometry, defines the coordination environment.

For complexes with monodentate pyridine-type ligands, coordination numbers of 4 and 6 are most common. wikipedia.org

Coordination Number 4: This typically results in either a tetrahedral or a square planar geometry. wikipedia.org Tetrahedral geometry is common for metal ions like Co(II) and Zn(II), as seen in complexes like [Co(NCS)2(DMAP)2]. nih.govresearchgate.net Square planar geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and Au(III). wikipedia.orgnih.gov In a palladium(II) complex with 2,6-dimethyl-4-nitro-pyridine, the palladium atom is four-coordinated by two nitrogen atoms from the pyridine ligands and two chlorine atoms, resulting in a square-planar environment. nih.gov

Coordination Number 6: This almost invariably leads to an octahedral or distorted octahedral geometry. wikipedia.org This is frequently observed for a wide range of transition metals, including Cd(II), which can be octahedrally coordinated and linked into chains in complexes with 2-cyanopyrazine. researchgate.net

The specific coordination environment around the metal in a this compound complex would involve the nitrogen atom of the pyridine ring as the primary donor site. The carbonyl oxygen of the benzoyl group could potentially act as a secondary, weaker donor site, leading to chelation. However, this would depend on the metal ion's size, Lewis acidity, and the conformational flexibility of the ligand. In the absence of chelation, the ligand acts as a monodentate N-donor, and the coordination sphere is completed by other ligands or counter-ions.

Intermolecular Interactions in Metal Complexes

Hydrogen Bonding

Hydrogen bonds are crucial directional interactions that play a major role in the supramolecular assembly of metal complexes. In complexes of this compound, several types of hydrogen bonds can be anticipated. While the ligand itself lacks classic hydrogen bond donors like N-H or O-H, the activated C-H groups on the aromatic rings can act as weak hydrogen bond donors.

These C-H groups can form hydrogen bonds with suitable acceptors, which can be part of the complex itself or solvent molecules present in the crystal lattice. Potential acceptors include:

Anionic ligands (e.g., halides, thiocyanates). nih.gov

The nitrogen atom of a neighboring pyridine ring. nih.govnih.gov

Oxygen atoms from counter-ions like nitrate or perchlorate, or from the carbonyl group of an adjacent ligand. doi.orgnih.gov

For example, in related pyrimidine (B1678525) structures, molecules are linked by N-H···N hydrogen bonds to form chains or dimers. nih.govnih.gov In cobalt(II) thiocyanate complexes with 4-dimethylaminopyridine, C-H···S and C-H···N hydrogen bonds connect the discrete complexes into a three-dimensional network. nih.gov Similarly, in a zinc(II) dimeric complex, C-H···N and C-H···O interactions help to build the supramolecular structure. doi.org The presence of such interactions in complexes of this compound would contribute significantly to the stability of the crystal structure.

Table 2: Examples of Hydrogen Bonding in Pyridine-Related Metal Complexes

| Compound/Molecule | Donor | Acceptor | Interaction Type | Structural Motif | Reference |

|---|---|---|---|---|---|

2-amino-4,6-dimethoxypyrimidine |

N-H | N | N-H···N | Chain of fused rings | nih.gov |

2-benzylamino-4-benzyloxy-6-methylpyrimidine |

N-H | N | N-H···N | Centrosymmetric dimer | nih.gov |

[Co(NCS)2(DMAP)2] (Form II) |

C-H | S, N | C-H···S, C-H···N | 3D network | nih.gov |

[Zn2(2-ClB)4(4-CNpy)2] |

C-H (pyridyl) | N (cyanopyridine) | C-H···N | 1D chain reinforcement | doi.org |

(LH)2[Th(NO3)6] |

C-H, N-H | O, N | C-H···O, N-H···N | Connection of anions and cations | nih.gov |

π-π Stacking Interactions

π-π stacking is a non-covalent interaction that occurs between aromatic rings. In coordination complexes containing aromatic ligands like this compound, these interactions are common and play a vital role in the organization of the crystal structure. The interaction involves the overlap of the π-orbitals of adjacent aromatic rings.

The geometry of π-π stacking can be face-to-face (sandwich) or, more commonly, offset (slipped or parallel-displaced). rsc.org An offset arrangement is often energetically more favorable as it reduces electrostatic repulsion. The strength of the interaction is dependent on the distance between the ring centroids, typically in the range of 3.3 to 3.8 Å. rsc.org

In the context of this compound complexes, both the pyridine ring and the dimethylphenyl ring can participate in π-π stacking. These interactions can link individual complex units into one-, two-, or three-dimensional supramolecular arrays. For instance, in some pyrimidine derivatives, aromatic π-π stacking interactions link chains of hydrogen-bonded molecules into sheets. nih.gov In a zinc(II) complex, π-π interactions between coordinated benzoate (B1203000) and cyanopyridine ligands contribute to the formation of a 1D zigzag chain. doi.org The presence of methyl groups on the benzoyl moiety of this compound might influence the geometry of these stacking interactions due to steric effects.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. The surface is colored according to various properties, most commonly d_norm, which is a normalized contact distance.

The d_norm surface highlights regions of significant intermolecular contact:

Red spots: Indicate contacts shorter than the van der Waals radii, representing close intermolecular interactions like strong hydrogen bonds. mdpi.com

White areas: Represent contacts approximately equal to the van der Waals radii.

Blue areas: Indicate contacts longer than the van der Waals radii.

For a complex of this compound, Hirshfeld surface analysis would allow for a detailed breakdown of the various non-covalent interactions. For example, in the analysis of a pyrimidine derivative, H···H, N···H, C···H, and S···H contacts were found to account for the vast majority of intermolecular interactions. nih.govresearchgate.net Fingerprint plots would reveal sharp spikes characteristic of hydrogen bonds and broader wings indicating other contacts like π-π stacking and van der Waals forces. nih.govmdpi.com This analysis provides a comprehensive picture of the forces governing the crystal packing of the coordination compound. imist.ma

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 2-(2,4-Dimethylbenzoyl)pyridine were found in the available literature.

Detailed parameters such as optimized bond lengths, bond angles, and dihedral angles for this compound are not available from published computational studies.

A specific analysis of the electronic structure, including molecular electrostatic potential (MEP) maps for this compound, has not been reported in the searched scientific literature.

Calculated energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding HOMO-LUMO energy gap for this compound are not documented in the available research.

Information regarding the NBO analysis, including stabilization energies (E(2)) associated with intramolecular charge transfer and hyperconjugative interactions for this compound, is not available.

Quantitative values for global reactivity descriptors such as chemical potential (μ), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) for this compound have not been published.

Calculated Fukui indices (f+, f-, f0) used to predict the sites for nucleophilic, electrophilic, and radical attack on this compound are not available in the literature.

Molecular Dynamics Simulations

There are no specific molecular dynamics (MD) simulations reported for this compound. MD simulations are a powerful tool for studying the conformational dynamics and intermolecular interactions of a molecule in various environments. A typical MD study on this compound would involve placing the molecule in a simulated solvent box and calculating the trajectory of each atom over time. This would allow for the analysis of its conformational flexibility, the dynamics of the bond connecting the pyridine (B92270) and benzoyl moieties, and its interactions with solvent molecules or other solutes. Such simulations could provide insights into its physical properties, such as solubility and diffusion, and its behavior in biological systems, for instance, its interaction with a protein binding site.

Quantum Chemical Calculations

Specific quantum chemical calculations for this compound are not documented in publicly available research. Quantum chemical calculations, such as those using Hartree-Fock or density functional theory (DFT) methods, are fundamental for understanding the electronic structure and properties of a molecule. For this compound, these calculations could provide information on:

Molecular Geometry: Optimization of the ground state geometry would yield precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) would provide insights into its reactivity and electronic spectra. The distribution of electron density and the molecular electrostatic potential map would indicate regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: Theoretical calculations of vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) would aid in the interpretation of experimental spectroscopic data.

While no specific data tables for this compound can be generated due to the absence of dedicated studies, the following table illustrates the type of data that would be obtained from quantum chemical calculations for a molecule of this nature.

| Property | Calculated Value (Example) | Method/Basis Set |

| Ground State Energy | -X.XXXX Hartrees | B3LYP/6-31G(d) |

| Dipole Moment | X.XX Debye | B3LYP/6-31G(d) |

| HOMO Energy | -X.XX eV | B3LYP/6-31G(d) |

| LUMO Energy | -X.XX eV | B3LYP/6-31G(d) |

| C=O Bond Length | X.XXX Å | B3LYP/6-31G(d) |

Table 1: Illustrative Data from Quantum Chemical Calculations

Applications in Materials Science

Photoinitiator Systems for Polymerization

Photoinitiators are crucial components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. These molecules absorb light and generate reactive species—either free radicals or cations—that trigger the formation of polymer chains.

Free Radical Polymerization (FRP) Initiation

Cationic Polymerization Initiation

Cationic polymerization is a method used for monomers with electron-donating groups. wikipedia.org This process is initiated by an electrophilic species, often a cation. Photoinitiators for cationic polymerization, known as photoacid generators (PAGs), produce a strong acid upon irradiation, which then initiates the polymerization. While some systems combine different types of initiators, specific research on 2-(2,4-Dimethylbenzoyl)pyridine as a photoinitiator for cationic polymerization has not been found. uni-bayreuth.de

Overcoming Oxygen Inhibition in Photopolymerization

A significant challenge in free-radical photopolymerization is oxygen inhibition. Oxygen can scavenge the initiating radicals, leading to an incomplete cure and a tacky surface. researchgate.net Various strategies are employed to mitigate this issue, including the use of high light intensity or the addition of oxygen scavengers. While this is a critical area of research in polymerization, there is no specific information available on the role of this compound in overcoming oxygen inhibition.

Polymeric and Polyelectrolyte Materials

Pyridine-containing polymers are a significant class of materials with diverse applications. The nitrogen atom in the pyridine (B92270) ring can be protonated or quaternized, leading to the formation of polyelectrolytes. These materials are utilized in applications ranging from membranes for fuel cells to self-assembling block copolymers. benicewiczgroup.comrsc.org For instance, copolymers of styrene (B11656) and vinylpyridine have been synthesized to create materials with unique properties. researchgate.netdntb.gov.ua While various pyridine derivatives are used as monomers or functional groups in polymers, the direct incorporation of this compound into polymeric or polyelectrolyte structures has not been documented in the available literature.

Luminescent Materials

The rigid and aromatic structure of pyridine derivatives makes them promising candidates for luminescent materials. The incorporation of a pyridine moiety into a polymer backbone can enhance its thermal stability and confer fluorescent properties. nih.gov However, specific studies on the luminescent properties of this compound itself or materials derived from it are not currently available.

Catalytic Applications Beyond Coordination Complexes

The catalytic activity of pyridine-containing compounds is well-established, particularly within coordination complexes. However, the use of the standalone this compound molecule as a catalyst, especially in reactions not involving metal coordination, is an area that appears to be unexplored in the current scientific literature. Research in this domain often focuses on derivatives such as pyridine N-oxides or more complex structures for organocatalysis. mdpi.com

Olefin and Alkyne Polymerization Catalysis

Catalysts for olefin and alkyne polymerization are a cornerstone of the polymer industry. The ligand environment around the active metal center plays a crucial role in determining the properties of the resulting polymer, such as molecular weight, polydispersity, and tacticity. Pyridine-containing ligands have been successfully employed in designing catalysts for these processes. hku.hkchemrxiv.orgresearchgate.netrsc.org

For instance, tridentate pyridine-2,6-bis(aryloxide) ligands have been used to support Group 4 metal complexes, such as zirconium, for ethylene (B1197577) polymerization. hku.hk These catalysts, when activated with methylaluminoxane (B55162) (MAO), have demonstrated excellent activities. hku.hk The steric and electronic properties of the substituents on the pyridine and aryloxide rings can be systematically varied to fine-tune the catalytic performance. Although specific studies employing this compound in this context are not prevalent in the reviewed literature, its structural motifs suggest potential as a bidentate or monodentate ligand in such catalytic systems. The development of late transition metal catalysts, particularly iron and cobalt, supported by (imino)pyridine ligands has also been a significant area of research for olefin oligomerization and polymerization. researchgate.net Computational studies on (pyridylamido)hafnium(IV) complexes have highlighted the importance of the dynamic behavior of the ligand and its substituents in determining the reactivity of the catalyst during olefin polymerization. nih.gov

Hydrogenation Reactions

Hydrogenation is a fundamental reaction in both industrial and academic settings. Pyridine-based ligands are instrumental in forming active and selective catalysts for the hydrogenation of a wide range of substrates. A notable example is the use of a bis(arylimidazol-2-ylidene)pyridine cobalt methyl complex as a highly effective precatalyst for the hydrogenation of sterically hindered, unactivated alkenes. nih.gov This system represents one of the most active cobalt hydrogenation catalysts reported to date. nih.gov The study revealed that upon activation, a cobalt hydride species is formed, which is the active catalyst in the hydrogenation cycle. nih.gov The electronic structure of the pyridine-based pincer ligand was found to be crucial for the observed catalytic activity. nih.gov While this specific ligand is not this compound, the principles of ligand design and their effect on the catalytic cycle are broadly applicable to related pyridine-containing molecules.

Hydroformylation and Hydroamination Catalysis

Hydroformylation and hydroamination are atom-economical methods for producing aldehydes and amines, respectively. The design of selective catalysts for these reactions is an ongoing area of research. Rhodium complexes bearing imino-pyridine ligands have been investigated as catalyst precursors for the hydroaminomethylation of olefins, which is a tandem hydroformylation-reductive amination reaction. researchgate.net These catalysts have shown high efficiency and selectivity towards the desired amine products. researchgate.net The specific role of this compound in hydroformylation or hydroamination catalysis is not extensively documented in the current scientific literature. However, the modular nature of pyridine-based ligands suggests that by tuning the substituents, it could be adapted for these transformations.

Hydroalkylation Reactions

Hydroalkylation reactions involve the addition of a C-H bond across a C-C multiple bond. There is limited specific information available in the searched literature regarding the application of this compound in hydroalkylation reactions.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The spontaneous association of molecules under thermodynamic control to form larger, well-defined structures is known as self-assembly. Pyridine moieties are excellent building blocks for supramolecular chemistry due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. nih.gov

The self-assembly of pyridine-containing molecules can lead to the formation of diverse and complex architectures, such as macrocycles, cages, and polymers. google.com For instance, macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to self-assemble in the presence of transition metal ions to form ML2 complexes. google.com These macrocycles can also form nanotube structures in the solid state. google.com The introduction of functional groups to the pyridine-based unit allows for the binding of anions and the construction of intricate interlocked structures like catenanes and rotaxanes. google.com

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The synthesis of 2-aroylpyridines, including 2-(2,4-Dimethylbenzoyl)pyridine, traditionally relies on established methods. However, the future of its synthesis lies in the development of more efficient, selective, and sustainable routes.

One promising avenue is the utilization of transition-metal-catalyzed C-H activation . This strategy offers a more atom-economical approach by directly functionalizing C-H bonds, thus avoiding the need for pre-functionalized starting materials. youtube.comyoutube.com Research into manganese-catalyzed C-H alkenylation in aqueous media highlights the potential for using earth-abundant metals and environmentally benign solvents. nih.gov Future work could focus on adapting these methodologies for the acylation of pyridines with dimethylbenzene derivatives to directly yield the target compound.

Photocatalysis represents another frontier in the synthesis of pyridine (B92270) derivatives. nih.goveurekalert.org Visible-light-induced photocatalysis, in particular, offers a mild and sustainable alternative to traditional thermal methods. eurekalert.org The development of photocatalytic systems for the direct coupling of pyridine precursors with 2,4-dimethylbenzaldehyde (B100707) or its derivatives could provide a novel and efficient synthetic pathway. nih.gov Furthermore, exploring pyridine N-oxides as precursors for radical-mediated reactions under photocatalytic conditions could open up new avenues for the functionalization of the pyridine ring. nih.gov

Recent advancements in the synthesis of substituted pyridines also include multicomponent reactions, which allow for the construction of complex molecules in a single step. researchgate.net Investigating one-pot multicomponent strategies for the assembly of this compound from simple, readily available starting materials could significantly streamline its production.

Exploration of Advanced Material Applications

The unique electronic and coordination properties of the pyridine moiety make this compound a compelling candidate for various advanced materials.

In the realm of photocatalysis , pyridine-based materials have shown promise. For instance, poly(pyridine-2,5-diyl) has been demonstrated to act as a heterogeneous photocatalyst for the reduction of water and organic compounds. nih.gov Composite materials of pyridine-based polymers with metal oxides like TiO2 and ZnO have also been developed for the photocatalytic degradation of pollutants. nih.gov Future research could explore the incorporation of this compound as a ligand or a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to create novel photocatalysts with tailored properties.

The application of pyridine derivatives in nanoelectronics is an emerging area. researchgate.net The ability of pyridine rings to participate in electronic interactions and self-assembly processes makes them suitable components for molecular wires, sensors, and other nanoelectronic devices. The specific substitution pattern of this compound could influence its electronic properties and packing in the solid state, making it a target for the design of new organic electronic materials.

Furthermore, pyridine derivatives are widely used as ligands for transition metal complexes, which have applications in catalysis, sensing, and medicine. researchgate.net The bidentate nature of this compound (coordination through the pyridine nitrogen and the carbonyl oxygen) could be exploited to form stable complexes with a variety of metal ions. Investigating the photophysical and electrochemical properties of these metal complexes could lead to the discovery of new luminescent materials or catalysts.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. This integrated approach can accelerate the discovery and optimization of new compounds and materials.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of this compound and its derivatives. nih.gov Such studies can provide insights into the molecule's reactivity, spectroscopic characteristics, and potential for intermolecular interactions. For example, computational modeling has been used to understand the regioselectivity of radical additions to pyridine derivatives, which is vital for designing selective synthetic routes. acs.org

Molecular mechanics simulations can be used to model the interaction of this compound with biological targets or within a material's matrix. nih.gov This can guide the design of new derivatives with enhanced biological activity or improved material performance. In the context of drug discovery, computational methods are instrumental in predicting the binding modes of pyridine derivatives to protein targets. nih.gov

The combination of computational screening with high-throughput experimental synthesis and characterization can create a powerful workflow for discovering new applications of this compound. For instance, computational models could identify derivatives with optimal electronic properties for a specific application, which could then be synthesized and tested experimentally.

Green Chemistry Approaches in Utilization

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. The future utilization of this compound will likely be influenced by these principles.

A key focus will be on the development of sustainable synthetic methods , as discussed in section 8.1. This includes the use of non-toxic, earth-abundant catalysts, renewable starting materials, and environmentally benign solvents like water. youtube.comnih.gov The concept of "the best solvent is no solvent" also pushes for the development of solvent-free reaction conditions. youtube.com

Photocatalysis , driven by visible light, is an inherently green technology as it utilizes a renewable energy source. eurekalert.org Developing photocatalytic applications for this compound, such as in pollutant degradation or organic synthesis, would align with green chemistry goals.

常见问题

Q. What are the recommended synthetic routes for 2-(2,4-Dimethylbenzoyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using a palladium catalyst to link the pyridine and dimethylbenzoyl moieties. Key steps include:

- Using 2,4-dimethylbenzoyl chloride and 2-bromopyridine as precursors .

- Optimizing solvent systems (e.g., THF or DMF) and reaction temperatures (60–100°C) to enhance yield .

- Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization .

Challenges include regioselectivity in benzoylation; orthogonal protecting groups may be required to direct reactivity.

Q. How should researchers characterize this compound, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions on the pyridine and benzoyl groups. Pay attention to coupling constants to distinguish between isomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm) and aromatic C-H bending modes .

- X-ray Crystallography : Resolve structural ambiguities (e.g., torsion angles between aromatic rings) if single crystals are obtainable .

Q. What safety protocols are recommended given limited toxicity data for this compound?

- Methodological Answer :

- Assume potential irritancy and toxicity based on structurally similar pyridine derivatives .

- Use fume hoods, nitrile gloves, and lab coats during handling .

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

- Dispose of waste via certified hazardous waste programs, as ecotoxicity data are unavailable .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound?

- Methodological Answer :

- Purification : Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from byproducts like unreacted benzoyl chloride or dimerized species .

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh)) with ligands like XPhos to improve coupling efficiency .

- Reaction Monitoring : Employ in-situ FT-IR or GC-MS to detect intermediate species and adjust reaction times .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Isomer Identification : Compare experimental NMR shifts with computational predictions (DFT calculations) to rule out regioisomers .

- Dynamic Effects : Assess temperature-dependent NMR for conformational changes (e.g., hindered rotation of the benzoyl group) .

- Impurity Profiling : Use LC-MS to detect trace byproducts, such as oxidized or hydrolyzed derivatives .

Q. How does the electron-withdrawing benzoyl group influence the reactivity of the pyridine ring?

- Methodological Answer :

- Electrophilic Substitution : The benzoyl group deactivates the pyridine ring, directing electrophiles (e.g., nitration) to meta positions. Confirm regioselectivity via iodination studies .

- Nucleophilic Attack : Use computational modeling (e.g., HOMO-LUMO analysis) to predict sites susceptible to nucleophilic substitution .

- Photochromic Behavior : Investigate UV-induced tautomerism, as seen in analogous dinitrobenzylpyridines, using time-resolved spectroscopy .

Q. What are the implications of limited ecological data for environmental risk assessments?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301 biodegradation assays to estimate environmental half-life .

- QSAR Modeling : Apply quantitative structure-activity relationships to predict toxicity endpoints (e.g., LC for aquatic organisms) .

- Microcosm Studies : Evaluate soil mobility and bioaccumulation potential using spiked environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。